molecular formula C14H23N3O3 B14868159 tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate

tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate

Cat. No.: B14868159
M. Wt: 281.35 g/mol
InChI Key: HSTHCARQZKZHDN-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanotetrahydropyran moiety, and an azetidine ring. Its distinct chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 4-cyanotetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or dichloromethane, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • 4-cyanotetrahydro-2H-pyran-4-ylamine
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

Tert-butyl 3-((4-cyanotetrahydro-2H-pyran-4-yl)amino)azetidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 3-[(4-cyanooxan-4-yl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-13(2,3)20-12(18)17-8-11(9-17)16-14(10-15)4-6-19-7-5-14/h11,16H,4-9H2,1-3H3

InChI Key

HSTHCARQZKZHDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2(CCOCC2)C#N

Origin of Product

United States

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